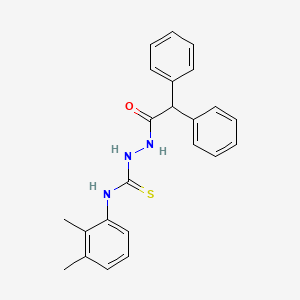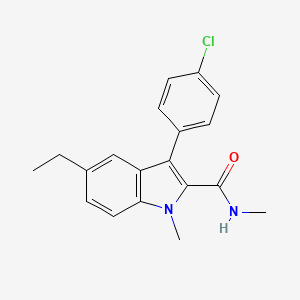![molecular formula C16H20FN3O2 B10865213 (4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865213.png)
(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones, characterized by their pyrazole ring structure. Here’s a concise introduction:
Name: this compound
IUPAC Name: (4Z)-1-(4-fluorophenyl)-4-(3-methoxypropylamino)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Structure: The compound features a pyrazolone core with a fluorophenyl group and an aminoethylidene side chain.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of 4-fluorobenzaldehyde with 3-methoxypropylamine, followed by cyclization with acetylacetone. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production:: In industry, large-scale production typically involves continuous flow processes or batch reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures efficient synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, converting the methyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The fluorophenyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
- Oxidation: Methyl ketone or carboxylic acid derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Diverse functionalized derivatives.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block for drug discovery and ligand design.
Biology: Investigating biological pathways and protein interactions.
Medicine: Potential therapeutic agents (e.g., anti-inflammatory, antitumor).
Industry: Precursor for agrochemicals and specialty chemicals.
Mechanism of Action
The compound’s effects depend on its molecular targets. It may interact with enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are related pyrazolone derivatives, this compound stands out due to its unique fluorophenyl substituent. Similar compounds include other pyrazolones, but none match this specific combination of functional groups.
Properties
Molecular Formula |
C16H20FN3O2 |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H20FN3O2/c1-11(18-9-4-10-22-3)15-12(2)19-20(16(15)21)14-7-5-13(17)6-8-14/h5-8,19H,4,9-10H2,1-3H3 |
InChI Key |
FNUKAHHLTDDTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-chloro-2-methylphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B10865134.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865135.png)
![Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate](/img/structure/B10865137.png)

![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10865158.png)
![N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865164.png)
![ethyl 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865170.png)
![7-(1,3-benzothiazol-2-yl)-2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865176.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10865189.png)
![4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10865191.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10865198.png)

![2-(4-fluorophenyl)-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10865223.png)
![Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)
